N1-((4-hydroxychroman-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide
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Overview
Description
N1-((4-hydroxychroman-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound that belongs to the class of oxalamides. This compound features a chroman-4-one framework, which is a significant structural entity in medicinal chemistry due to its broad range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((4-hydroxychroman-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves the following steps:
Formation of the Chroman-4-one Derivative: The chroman-4-one framework is synthesized through cyclization reactions involving phenolic compounds and aldehydes under acidic or basic conditions.
Introduction of the Methylthio Phenyl Group: The methylthio phenyl group is introduced via nucleophilic substitution reactions, often using thiol reagents and appropriate catalysts.
Oxalamide Formation: The final step involves the reaction of the chroman-4-one derivative with oxalyl chloride and the methylthio phenyl amine under controlled temperature and pH conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N1-((4-hydroxychroman-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide undergoes various chemical reactions, including:
Substitution: The methylthio group can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles, appropriate solvents and catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-((4-hydroxychroman-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-((4-hydroxychroman-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Antioxidant Activity: The hydroxychroman group can scavenge free radicals, reducing oxidative stress and protecting cells from damage.
Signal Transduction: The compound may modulate signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one Derivatives: Compounds with similar chroman-4-one frameworks, such as taxifolin and chromone, exhibit comparable biological activities.
Uniqueness
N1-((4-hydroxychroman-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to the combination of its hydroxychroman and methylthio phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-26-16-9-5-3-7-14(16)21-18(23)17(22)20-12-19(24)10-11-25-15-8-4-2-6-13(15)19/h2-9,24H,10-12H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDLGYDAAAETBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCOC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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